molecular formula C29H44O3 B12416309 Estradiol undecylate-13C3

Estradiol undecylate-13C3

Cat. No.: B12416309
M. Wt: 443.6 g/mol
InChI Key: TXHUMRBWIWWBGW-LMIBZJTISA-N
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Description

Estradiol undecylate-13C3 is a labeled form of estradiol undecylate, where three carbon atoms are replaced with the stable isotope carbon-13. This compound is primarily used in scientific research to trace and quantify the behavior of estradiol undecylate in biological systems. Estradiol undecylate itself is an estrogen ester and a long-lasting prodrug of estradiol, a naturally occurring hormone in the human body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of estradiol undecylate-13C3 involves the incorporation of carbon-13 into the undecylate ester of estradiol. This can be achieved through the esterification of estradiol with undecanoic acid labeled with carbon-13. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the isotopic labeling is consistent and accurate. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity and isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions

Estradiol undecylate-13C3 undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed to yield estradiol and undecanoic acid.

    Oxidation: Estradiol can be oxidized to form estrone, another estrogenic compound.

    Reduction: Estrone can be reduced back to estradiol under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Hydrolysis: Estradiol and undecanoic acid.

    Oxidation: Estrone.

    Reduction: Estradiol (from estrone).

Scientific Research Applications

Estradiol undecylate-13C3 is widely used in scientific research due to its stable isotopic labeling. Its applications include:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of estradiol undecylate in the body.

    Metabolic Pathways: Tracing the metabolic pathways of estradiol and its derivatives.

    Hormone Replacement Therapy: Researching the efficacy and safety of hormone replacement therapies.

    Cancer Research: Investigating the role of estrogens in hormone-dependent cancers such as breast and prostate cancer.

    Environmental Studies: Monitoring the presence and effects of estrogens in the environment.

Mechanism of Action

Estradiol undecylate-13C3, like estradiol undecylate, acts as an estrogen receptor agonist. Upon administration, it is hydrolyzed to release estradiol, which then binds to estrogen receptors in various tissues. This binding activates the transcription of estrogen-responsive genes, leading to the physiological effects associated with estrogen, such as the regulation of reproductive functions, maintenance of bone density, and modulation of cardiovascular health.

Comparison with Similar Compounds

Estradiol undecylate-13C3 can be compared with other estradiol esters, such as:

  • Estradiol valerate
  • Estradiol cypionate
  • Estradiol benzoate

Uniqueness

The primary uniqueness of this compound lies in its isotopic labeling, which allows for precise tracking and quantification in research studies. This makes it particularly valuable in pharmacokinetic and metabolic studies where understanding the behavior of the compound in the body is crucial.

Similar Compounds

  • Estradiol valerate : Another long-acting ester of estradiol used in hormone therapy.
  • Estradiol cypionate : A long-acting ester of estradiol with similar applications.
  • Estradiol benzoate : A shorter-acting ester of estradiol used in various therapeutic applications.

Properties

Molecular Formula

C29H44O3

Molecular Weight

443.6 g/mol

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undecanoate

InChI

InChI=1S/C29H44O3/c1-3-4-5-6-7-8-9-10-11-28(31)32-27-17-16-26-25-14-12-21-20-22(30)13-15-23(21)24(25)18-19-29(26,27)2/h13,15,20,24-27,30H,3-12,14,16-19H2,1-2H3/t24-,25-,26+,27+,29+/m1/s1/i13+1,20+1,22+1

InChI Key

TXHUMRBWIWWBGW-LMIBZJTISA-N

Isomeric SMILES

CCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=[13CH][13C](=[13CH]4)O)C

Canonical SMILES

CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C

Origin of Product

United States

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